(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid typically involves the bromination of a suitable pyrrolidine precursor. One common method is the bromination of (2S,4R)-pyrrolidine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high enantiomeric purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives or other oxidized products.

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted pyrrolidine derivatives with various functional groups.

Oxidation Reactions: Formation of oxo derivatives or carboxylate salts.

Reduction Reactions: Formation of alcohols or aldehydes.

Applications De Recherche Scientifique

Peptide Synthesis

Overview:

This compound serves as a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its chirality and functional groups facilitate the formation of complex peptide structures.

Applications:

- Solid-Phase Peptide Synthesis: Utilized to create peptides with high purity and specificity.

- Complex Peptide Structures: Enables the synthesis of cyclic peptides and peptide mimetics.

Case Study:

A study demonstrated the successful incorporation of (2S,4R)-4-bromopyrrolidine-2-carboxylic acid into a cyclic peptide that exhibited enhanced biological activity compared to linear counterparts .

Drug Development

Overview:

The compound plays a pivotal role in pharmaceutical research, particularly in designing new drugs targeting specific biological pathways.

Applications:

- Targeting Biological Pathways: Enhances the efficacy and selectivity of therapeutic agents.

- Antiviral Properties: Investigated for its potential as an antiviral agent.

Data Table: Drug Development Applications

| Application Area | Example Compounds | Mechanism of Action |

|---|---|---|

| Antiviral Research | (2S,4R)-4-Bromopyrrolidine derivatives | Inhibition of viral replication pathways |

| Enzyme Inhibition | Structural analogs | Competitive inhibition of enzyme active sites |

Bioconjugation

Overview:

Bioconjugation processes utilize this compound to attach biomolecules to drugs or imaging agents, improving their delivery and effectiveness.

Applications:

- Targeted Therapy: Enhances the specificity of drug delivery systems.

- Imaging Agents: Used in developing compounds for diagnostic imaging.

Research in Neuroscience

Overview:

this compound is instrumental in synthesizing neuroactive compounds.

Applications:

- Neurological Disorders Research: Contributes to studies aimed at developing treatments for conditions like depression and anxiety.

- Neurotransmitter Modulation: Investigated for its effects on neurotransmitter systems.

Material Science

Overview:

The compound is explored for its potential in developing novel materials, including polymers and nanomaterials.

Applications:

- Polymer Development: Used to create polymers with specific properties for drug delivery systems.

- Nanomaterials: Investigated for applications in electronics and photonics.

Mécanisme D'action

The mechanism of action of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of target proteins, influencing their activity and function. The compound’s stereochemistry also affects its binding affinity and selectivity, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid: Differing only in the stereochemistry at the 4-position, this compound exhibits different biological activity and binding properties.

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: The fluorine atom replaces the bromine atom, leading to variations in reactivity and interaction with molecular targets.

(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid: The methyl group at the 4-position alters the compound’s steric and electronic properties, affecting its chemical behavior.

Uniqueness

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and binding characteristics. Its ability to undergo various chemical transformations and its applications in diverse research fields highlight its versatility and importance in scientific studies.

Activité Biologique

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biochemical research. Its unique structure, characterized by a bromine atom and a carboxylic acid functional group, confers distinct biological activities that are being explored for various applications, including drug development and enzyme mechanism studies.

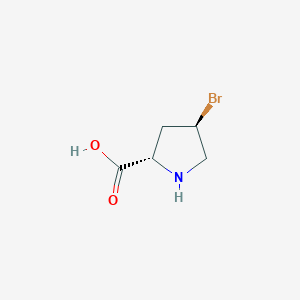

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a pyrrolidine ring with a bromine substituent at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry is crucial for its biological activity, influencing both binding affinity and selectivity towards biological targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom enhances its reactivity, allowing it to form stable complexes with target proteins. This interaction can modulate enzyme activity and influence various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can alter metabolic pathways, making it useful in therapeutic contexts.

- Protein-Ligand Interactions: It plays a role in stabilizing protein conformations, which is essential for maintaining proper protein function and structure.

1. Enzyme Studies

This compound is employed in studies investigating enzyme mechanisms. It serves as a model compound to understand how modifications in structure affect enzyme kinetics and substrate specificity.

2. Drug Development

The compound is being explored as a potential pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at treating diseases linked to enzyme dysfunctions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 4-position | Enzyme inhibitor, stabilizes protein interactions |

| (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid | Stereochemistry differs at 4-position | Different binding properties |

| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | Fluorine replaces bromine | Varies in reactivity and target interaction |

Case Studies

Case Study 1: Enzyme Inhibition

A study conducted by Moffitt Cancer Center demonstrated that this compound effectively inhibited specific enzymes involved in T-cell signaling pathways. This inhibition led to altered immune responses in vitro, suggesting potential applications in immunotherapy.

Case Study 2: Drug Development

Research published in Medicinal Chemistry highlighted the compound's role as an intermediate in synthesizing novel anti-cancer agents. The study illustrated how modifications to the bromine atom could enhance efficacy against cancer cell lines.

Propriétés

IUPAC Name |

(2S,4R)-4-bromopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVLOJVLQGIHDG-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617791 | |

| Record name | (4R)-4-Bromo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16257-71-9 | |

| Record name | (4R)-4-Bromo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.